molecular formula C14H20N2O3 B5030497 N-(4-isopropylphenyl)-N'-(2-methoxyethyl)ethanediamide

N-(4-isopropylphenyl)-N'-(2-methoxyethyl)ethanediamide

Cat. No. B5030497
M. Wt: 264.32 g/mol
InChI Key: DLVKINRBBOYANV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-isopropylphenyl)-N'-(2-methoxyethyl)ethanediamide, commonly known as IMPE, is a chemical compound that belongs to the family of amides. IMPE has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.

Mechanism of Action

The exact mechanism of action of IMPE is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, including gamma-aminobutyric acid (GABA) and glutamate. This modulation results in a decrease in neuronal excitability, leading to the observed anti-inflammatory, analgesic, and anticonvulsant effects.
Biochemical and Physiological Effects
IMPE has been shown to have several biochemical and physiological effects in animal models. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in the brain and spinal cord. Additionally, IMPE has been shown to increase the levels of GABA and decrease the levels of glutamate in the brain, leading to a reduction in neuronal excitability.

Advantages and Limitations for Lab Experiments

One of the main advantages of using IMPE in lab experiments is its potent anti-inflammatory, analgesic, and anticonvulsant effects. This makes it a useful tool for studying the underlying mechanisms of pain and epilepsy. However, one limitation of using IMPE is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on IMPE. One potential area of study is its potential use in the treatment of chronic pain and epilepsy. Additionally, further research is needed to fully understand the mechanism of action of IMPE and its potential side effects. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for IMPE.

Synthesis Methods

IMPE can be synthesized using a multi-step process involving the reaction of 4-isopropylaniline with 2-bromoethanol to produce 4-(2-hydroxyethyl)aniline. The resulting compound is then reacted with 2-bromoethyl methyl ether to form N-(2-methoxyethyl)-4-(2-hydroxyethyl)aniline. This intermediate compound is then reacted with ethylenediamine to produce the final product, N-(4-isopropylphenyl)-N'-(2-methoxyethyl)ethanediamide.

Scientific Research Applications

IMPE has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models, making it a promising candidate for the development of new pain medications. Additionally, IMPE has been found to possess anticonvulsant activity, suggesting its potential use in the treatment of epilepsy.

properties

IUPAC Name

N-(2-methoxyethyl)-N'-(4-propan-2-ylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-10(2)11-4-6-12(7-5-11)16-14(18)13(17)15-8-9-19-3/h4-7,10H,8-9H2,1-3H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVKINRBBOYANV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.